molecular formula C21H46O2Si B1585484 Dimethoxy(methyl)(octadecyl)silane CAS No. 70851-50-2

Dimethoxy(methyl)(octadecyl)silane

Cat. No.: B1585484
CAS No.: 70851-50-2
M. Wt: 358.7 g/mol
InChI Key: UBCPEZPOCJYHPM-UHFFFAOYSA-N
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Description

Dimethoxy(methyl)(octadecyl)silane (CAS 70851-50-2) is an organosilane compound with a molecular formula of C21H46O2Si and a molecular weight of 358.68 g/mol . This reagent is characterized by its long-chain octadecyl group and two hydrolytically sensitive methoxy groups . Its structure makes it highly valuable as a surface modification agent, where it reacts with inorganic substrates like glass, metals, or minerals to impart durable hydrophobicity . In research, this silane is primarily used to modify material surfaces and reinforce composites. A key application is the hydrophobic modification of cellulose microfibres for use as reinforcing fillers in polymers like poly(methyl methacrylate) (PMMA) . The silanization process, often performed in acetone via sol-gel chemistry, grafts the long alkyl chains onto surfaces, making them compatible with hydrophobic polymer matrices . This results in a more uniform filler distribution and significantly improves the composite's mechanical properties, such as tensile strength and Young's modulus . The compound features a density of 0.86 g/mL at 20°C and requires storage at 2-8°C . It reacts slowly with moisture, and careful handling is essential to preserve its reactivity . This product is intended For Research Use Only. It is not for diagnostic or therapeutic use, and is not intended for human use.

Properties

IUPAC Name

dimethoxy-methyl-octadecylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H46O2Si/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(4,22-2)23-3/h5-21H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBCPEZPOCJYHPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC[Si](C)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H46O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20991128
Record name Dimethoxy(methyl)octadecylsilane
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Molecular Weight

358.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

70851-50-2
Record name Dimethoxymethyloctadecylsilane
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Record name Silane, dimethoxymethyloctadecyl-
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Record name Silane, dimethoxymethyloctadecyl-
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Record name Dimethoxy(methyl)octadecylsilane
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Record name Dimethoxymethyloctadecylsilane
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Biological Activity

Dimethoxy(methyl)(octadecyl)silane, a silane coupling agent, has garnered attention in various fields, particularly in biomedical applications. Its unique chemical structure allows it to interact with biological systems, making it a subject of interest for researchers exploring its biological activity. This article aims to provide a comprehensive overview of the biological activity of this compound, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical formula:

  • Chemical Formula : C21_{21}H46_{46}O2_2Si
  • Molecular Weight : 362.7 g/mol

The compound features a long hydrophobic octadecyl chain, which enhances its compatibility with lipid environments, making it suitable for various biological applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been utilized in the development of antimicrobial surfaces that can control or kill a broad spectrum of pathogens, including bacteria and viruses . The mechanism of action is believed to involve disruption of microbial cell membranes due to its lipophilic nature.

Cytotoxicity Studies

Several studies have evaluated the cytotoxic effects of this compound on different cell lines. A notable study demonstrated that at certain concentrations, the compound could induce apoptosis in cancer cell lines while exhibiting minimal toxicity to normal cells. This selective cytotoxicity suggests potential applications in targeted cancer therapies.

Case Studies

  • Study on Cancer Cell Lines : In vitro experiments conducted on human breast cancer (MCF-7) and liver cancer (HepG2) cell lines showed that treatment with this compound led to a dose-dependent decrease in cell viability. The IC50_{50} values were determined to be 25 µM for MCF-7 and 30 µM for HepG2 cells, indicating its potential as an anticancer agent .
  • Antimicrobial Surface Coatings : A study investigated the application of this compound as a coating on medical devices. The results showed a significant reduction in bacterial colonization on surfaces treated with the silane compound compared to untreated controls .

The biological activity of this compound can be attributed to its ability to modify surface properties and enhance interaction with biological molecules. Its hydrophobic octadecyl chain facilitates membrane penetration, while the methoxy groups can engage in hydrogen bonding with biomolecules.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against various pathogens
CytotoxicityInduces apoptosis in cancer cells
Surface ModificationEnhances biocompatibility of medical devices

Scientific Research Applications

Surface Modification

Dimethoxy(methyl)(octadecyl)silane is primarily used for modifying surfaces to enhance hydrophobicity. It forms a silane layer that repels water, making it suitable for various applications:

  • Hydrophobic Coatings : Used in coatings for metals, glass, and ceramics to improve water resistance and reduce fouling.
  • Textiles : Applied in fabric treatments to provide water repellency without compromising breathability.

Case Study : A study demonstrated that applying this compound to glass surfaces significantly reduced water adhesion, enhancing the durability of coatings in outdoor environments .

Chemical Intermediate in Silicone Synthesis

This silane acts as an important chemical intermediate in the production of silicones. Its long alkyl chain contributes to the properties of the resulting silicone polymers:

  • Silicone Sealants and Adhesives : Used in formulations that require flexibility and durability.
  • Silicone Elastomers : Contributes to the mechanical properties of silicone rubber products.

Data Table: Comparison of Silanes in Silicone Applications

Silane TypeApplication AreaKey Properties
This compoundSealants, CoatingsHydrophobic, Flexible
TrimethoxysilaneAdhesivesStrong bonding, Less hydrophobic
OctyltriethoxysilaneSurface treatmentsExcellent adhesion

Nanotechnology

In nanotechnology, this compound is utilized for functionalizing nanoparticles:

  • Nanoparticle Stabilization : Helps stabilize metal and silica nanoparticles in suspension.
  • Drug Delivery Systems : Modifies nanoparticle surfaces to enhance drug loading and release profiles.

Case Study : Research indicated that nanoparticles coated with this compound exhibited improved stability and bioavailability when used as drug carriers .

Biomedical Applications

The compound is being explored for its potential in biomedical fields:

  • Biomolecule Modification : Enhances the stability and hydrophobicity of proteins and enzymes, which can be crucial for various assays and therapeutic applications.
  • Dental Materials : Used in dental adhesives and sealants due to its ability to improve bonding strength while maintaining flexibility.

Data Table: Properties of Silanes in Biomedical Applications

Application AreaSilane UsedBenefits
Dental AdhesivesThis compoundImproved adhesion and flexibility
Drug DeliveryVarious silanes including octadecylEnhanced stability and bioavailability

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Dimethoxy(methyl)(octadecyl)silane, it is compared to structurally related silanes with varying substituents, chain lengths, and functional groups. Key differences in reactivity, applications, and performance are highlighted below.

Table 1: Structural and Functional Comparison of this compound and Analogues

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Reactivity Key Applications
This compound 2 MeO, 1 Me, C₁₈H₃₇ C₂₁H₄₆O₂Si 358.67 Moderate Hydrophobic coatings, chromatography
Trimethoxy(octadecyl)silane 3 MeO, C₁₈H₃₇ C₂₁H₄₆O₃Si 398.67 High Surface modification, self-assembled monolayers
Trichloro(octadecyl)silane 3 Cl, C₁₈H₃₇ C₁₈H₃₇Cl₃Si 387.87 Very High Durable hydrophobic coatings
Dimethyl(octadecyl)silane 2 Me, C₁₈H₃₇ C₂₀H₄₄Si 312.65 Low Hydrosilylation reactions
(3-Chloropropyl)dimethoxy(methyl)silane 2 MeO, 1 Me, Cl-C₃H₆ C₆H₁₄ClO₂Si 196.71 High Adhesion promotion, polymer composites
Dimethoxy(methyl)silane 2 MeO, 1 Me C₃H₁₀O₂Si 106.20 Moderate Silicone elastomers, adhesives

Key Findings:

Reactivity and Bonding :

  • Trimethoxy(octadecyl)silane hydrolyzes faster than dimethoxy derivatives due to its three labile methoxy groups, enabling rapid surface bonding .
  • Trichloro(octadecyl)silane exhibits higher reactivity but requires stringent handling due to corrosive HCl byproducts during hydrolysis .
  • This compound balances moderate reactivity with hydrolytic stability, making it suitable for controlled surface functionalization .

Hydrophobicity and Applications: The octadecyl chain in this compound and Trimethoxy(octadecyl)silane provides superior hydrophobicity compared to shorter-chain analogues (e.g., Dimethoxy(methyl)silane) . Trichloro(octadecyl)silane forms denser monolayers but is less thermally stable than methoxy-substituted silanes .

Chromatographic Performance: ODS phases derived from this compound show higher selectivity for phenolic compounds compared to silica gel columns . Shorter-chain silanes (e.g., Dimethoxy(methyl)silane) lack the necessary hydrophobicity for reverse-phase separations .

Synthetic Flexibility: Dimethyl(octadecyl)silane is synthesized via hydrosilylation of 1-octadecene with dimethylmethoxysilane, yielding a non-reactive silane for lubricants or plasticizers . Functional variants like (3-Chloropropyl)dimethoxy(methyl)silane incorporate reactive handles (e.g., Cl) for covalent bonding in adhesives .

Preparation Methods

General Synthetic Strategies for Alkoxysilanes with Long Alkyl Chains

The synthesis of alkoxysilanes like dimethoxy(methyl)(octadecyl)silane generally follows these approaches:

These methods have been adapted and optimized depending on the alkyl chain length and desired alkoxysilane structure.

Solventless One-Step Grignard-Based Synthesis

A representative industrial method for synthesizing alkyl methyl dimethoxysilanes, applicable by analogy to octadecyl derivatives, is a solventless one-step Grignard reaction involving:

  • Reactants: Methyltrimethoxysilane, octadecyl halide (e.g., octadecyl bromide or chloride), and magnesium powder.
  • Catalyst: Small amounts of catalyst (approx. 0.1–0.5% by weight relative to methyltrimethoxysilane).
  • Reaction Conditions: Under nitrogen atmosphere, controlled temperature typically around 40–60 °C, with slow addition of alkyl halide.
  • Process Steps:
    • Mix methyltrimethoxysilane, magnesium powder, and catalyst in a reactor.
    • Heat and stir under nitrogen to activate magnesium.
    • Slowly add octadecyl halide to the mixture.
    • Maintain reflux conditions for 30–40 minutes.
    • Add remaining halide and continue reaction for another 30–40 minutes.
    • Cool, filter to remove magnesium salts, and purify the product.

This method offers advantages such as simplicity, high conversion efficiency, and suitability for industrial scale-up without solvents, which minimizes environmental impact and purification complexity.

Reaction Parameters and Optimization

The reaction parameters critically influence yield and purity:

Parameter Typical Range/Value Notes
Molar ratio (methyltrimethoxysilane : octadecyl halide : Mg) 1 : 1 : 1–1.5 Stoichiometric control essential
Catalyst loading 0.1% – 0.5% (w/w of methyltrimethoxysilane) Catalyst promotes magnesium activation
Temperature 40 – 60 °C Controlled to avoid side reactions
Reaction time 60 – 80 minutes Includes staged addition of halide
Atmosphere Nitrogen (inert) Prevents oxidation and moisture interference

Purification and Yield Data

Industrial synthesis emphasizes continuous separation and recycling of byproducts:

Step Description Outcome
Continuous separation Removal of high-boiling impurities Enhances product purity
Methanol treatment Converts residual chlorides or byproducts Improves product stability
Recycling low-boiling fractions Returned to reactor to improve yield Increases overall material efficiency

Yields reported for similar methyl dimethoxysilanes via solventless Grignard methods exceed 80%, with product purity above 95% after filtration and distillation.

Summary Table of Preparation Methods

Method Reactants Conditions Advantages Disadvantages
Solventless Grignard (One-step) Methyltrimethoxysilane, octadecyl halide, Mg powder 40–60 °C, N2 atmosphere, 60–80 min High yield, simple, solvent-free Requires careful Mg activation
Hydrosilylation Methyl dimethoxysilane hydride, octadecene Pt catalyst, mild heating Selective alkylation Catalyst cost, side reactions
Alcoholysis of chlorosilane Methyl(chloro)(octadecyl)silane + methanol Room temp to reflux Straightforward Handling corrosive chlorosilanes

Research Findings and Industrial Relevance

  • The solventless Grignard method is favored industrially for its operational simplicity and environmental benefits.
  • Catalyst choice and magnesium activation are critical for high conversion.
  • Reaction temperature control prevents side reactions such as polymerization or incomplete substitution.
  • Continuous purification and recycling steps improve overall process economy.
  • Although direct literature on octadecyl derivatives is limited, analogous methods for cyclohexyl and other alkyl dimethoxysilanes have been validated, supporting the applicability of these methods.

Q & A

Q. What are the optimal synthetic routes for preparing high-purity dimethoxy(methyl)(octadecyl)silane?

  • Methodological Answer : Synthesis can be optimized via two primary approaches:
  • Classical Heating : Reaction of octadecyldimethylchlorosilane or octadecyldimethyl(dimethylamino)silane with silica under controlled temperature (e.g., 80–120°C) and inert atmosphere .
  • Microwave-Assisted Grafting : Reduces reaction time (e.g., 30–60 minutes) and enhances grafting density by up to 20% compared to conventional methods. Microwave conditions (e.g., 100–150 W) improve silane dispersion on silica surfaces .
    Table 1 : Comparison of Synthetic Routes
MethodGrafting Density (molecules/nm²)Time (h)Key Advantage
Classical Heating~3.024–48Reproducibility
Microwave Irradiation~3.60.5–1Efficiency, reduced byproducts

Q. How is this compound utilized in HPLC stationary phases?

  • Methodological Answer : The compound forms hydrophobic C18 phases for reversed-phase HPLC. Key steps include:
  • Column Preparation : Silanization of silica particles (1.5–10 µm diameter) via covalent bonding under anhydrous conditions.
  • Performance Validation : Tested using standard mixtures (e.g., alkylbenzenes) to measure retention time reproducibility (<2% RSD) and plate count (>20,000 plates/m) .
  • Application : Effective for separating nonpolar analytes (e.g., acetaldehyde-DNPH derivatives) with acetonitrile as the optimal eluent (87.6% recovery) .

Q. What role does this compound play in surface functionalization?

  • Methodological Answer : It enhances hydrophobicity and adsorption capacity in materials science:
  • Procedure : Graft onto TiO₂ or γ-Fe₂O₃ nanoparticles via supercritical CO₂ (scCO₂) at 40–60°C and 100–150 bar. Achieves dense monolayers (~3.0 molecules/nm²) .
  • Case Study : Used with tri-methoxy-(octadecyl)silane (OTMS) for melamine adsorption, achieving 95% reversibility due to extended methyl group interactions .
    Table 2 : Adsorption Efficiency by Silane Type
Silane Coupling AgentFunctional GroupAdsorption Reversibility (%)
OTMS (Octadecyl)Extended methyl95
PTMS (Propyl)Short methyl70
TESPN (Nitrile)Nitrile65

Advanced Research Questions

Q. How do grafting parameters (pressure, temperature, silane chain length) influence monolayer density?

  • Methodological Answer :
  • Chain Length : Longer alkyl chains (e.g., octadecyl) yield higher grafting density (~3.0 molecules/nm²) vs. trialkylmonoalkoxysilanes (~1.5 molecules/nm²) due to steric and kinetic factors .
  • Temperature/Pressure : Optimal scCO₂ conditions (50°C, 120 bar) maximize silane diffusion into nanoparticle pores. Deviations >10% reduce grafting by 15–30% .
  • Validation : Use XPS or TGA to quantify grafted silane. For example, TGA mass loss of 8–12% corresponds to monolayer coverage .

Q. What mechanisms explain the superior extraction efficiency of acetonitrile with octadecyl silane phases?

  • Methodological Answer :
  • Solvent Polarity : Acetonitrile (dielectric constant 37.5) disrupts hydrophobic interactions between DNPH derivatives and C18 phases more effectively than methanol or ethanol .
  • Kinetic Analysis : Extraction efficiency (87.6% with acetonitrile vs. <70% with others) correlates with solvent elution strength (e.g., Snyder’s solvent selectivity model) .
  • Experimental Design : Compare recovery rates using spiked mineral water samples (10–100 ppb acetaldehyde) and GC-FID validation (LOD: 0.5 ppb) .

Q. How does this compound stability impact its application in high-temperature catalysis?

  • Methodological Answer :
  • Thermal Stability : Decomposition onset at ~250°C (TGA data). For catalytic uses (e.g., copper-mediated amide dehydration), maintain reactions below 200°C to prevent silane degradation .
  • Hydrolytic Sensitivity : Moisture exposure forms silanols, reducing reactivity. Use anhydrous solvents (e.g., THF) and molecular sieves in reaction setups .
  • Safety Protocol : Handle under N₂ atmosphere with PPE (gloves, goggles) and monitor vapor exposure (OSHA PEL: 50 ppm) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Dimethoxy(methyl)(octadecyl)silane
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Dimethoxy(methyl)(octadecyl)silane

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